molecular formula C14H11Cl2N3O2S B3010042 (E)-2,5-dichloro-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide CAS No. 391878-49-2

(E)-2,5-dichloro-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide

Cat. No. B3010042
CAS RN: 391878-49-2
M. Wt: 356.22
InChI Key: YAQNCPJMZGBMMG-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-2,5-dichloro-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The compound also features a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The presence of the hydrazine group could imply potential biological activity, as hydrazines are often used in the synthesis of pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate benzamide and thiophene derivatives. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thiophene), amide and hydrazine functional groups, and the dichloro substitution on the benzene ring. These features could significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The thiophene ring, being aromatic, might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar amide groups could increase its solubility in polar solvents. The compound’s aromatic rings could contribute to its stability and potentially its color .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. Heterocyclic chemistry is the branch of chemistry dealing with the synthesis, properties, and applications of these rings. The presence of a thiophene ring, a common structural motif in many natural products and pharmaceuticals, makes it a valuable starting material for synthesizing more complex molecules .

Antitumor and Cytotoxic Agents

Derivatives of thiophene, such as the compound being analyzed, have been studied for their potential antitumor and cytotoxic activities. Research has shown that certain thiophene derivatives can be effective against various human tumor cell lines, indicating the compound’s potential as a lead structure for developing new anticancer drugs .

Biological Activity of Thiazoles

The compound contains a thiazole moiety, which is known for its diverse biological activities. Thiazoles are a prominent class of compounds in medicinal chemistry with applications ranging from antimicrobial to antitumor activities. The compound could serve as a key intermediate in synthesizing thiazole derivatives with significant biological activities .

Crystallography and Structural Analysis

The compound’s crystal structure can be determined to understand its physical and chemical properties better. Crystallography can reveal the arrangement of atoms within the compound and provide insights into its reactivity and interactions with other molecules. This information is vital for designing drugs and other functional materials .

Development of Antimicrobial Agents

Given the structural complexity and the presence of multiple reactive sites, the compound could be modified to create new antimicrobial agents. The development of new drugs in this field is crucial due to the increasing resistance to existing antimicrobials .

Chemical Reaction Accelerators

Compounds with thiophene and thiazole rings have been used as accelerators in various chemical reactions. The compound could potentially be used to enhance the rate of chemical transformations, which is beneficial in industrial processes and synthetic chemistry .

Mechanism of Action

Target of Action

Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, which is a form of cell-cell communication that bacteria use to coordinate behaviors such as biofilm formation and virulence production .

Biochemical Pathways

Thiazole derivatives have been found to interact with various biochemical pathways, leading to a range of downstream effects . For instance, some thiazole derivatives have been found to inhibit the LasB system in Pseudomonas aeruginosa, a key component of its quorum sensing pathway .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its distribution in the body and its interaction with its targets . .

Future Directions

Future research could focus on exploring the biological activity of this compound, given its structural features. Synthesis of analogs and structure-activity relationship (SAR) studies could also be beneficial in optimizing its potential biological activity .

properties

IUPAC Name

2,5-dichloro-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2S/c15-9-3-4-12(16)11(6-9)14(21)17-8-13(20)19-18-7-10-2-1-5-22-10/h1-7H,8H2,(H,17,21)(H,19,20)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQNCPJMZGBMMG-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2,5-dichloro-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.